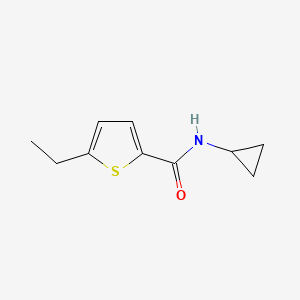
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone, also known as CM1, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. CM1 is a synthetic compound that belongs to the family of pyrrole derivatives.
Mécanisme D'action
The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to target multiple pathways involved in cell growth and survival. In cancer cells, this compound has been shown to induce cell cycle arrest by upregulating the expression of p21, a protein that inhibits cell cycle progression. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a protein that plays a key role in programmed cell death. In neurons, this compound has been shown to protect against oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce cell cycle arrest, and promote apoptosis. In neurons, this compound has been shown to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone. One direction is to further investigate its potential as a drug candidate for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which will help to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone involves a series of chemical reactions. The starting material for the synthesis is 4-chloro-1H-pyrrole-2-carboxylic acid, which undergoes a reaction with thionyl chloride to form 4-chloro-1H-pyrrole-2-carbonyl chloride. The carbonyl chloride then reacts with morpholine to form this compound (this compound).
Applications De Recherche Scientifique
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has been studied for its potential as a drug candidate for various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYWIJUXRUWMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
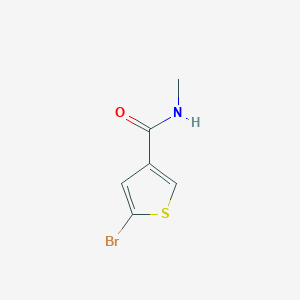
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide](/img/structure/B7503064.png)

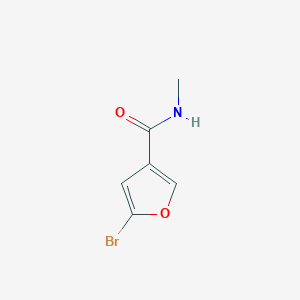
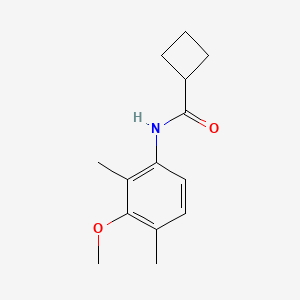
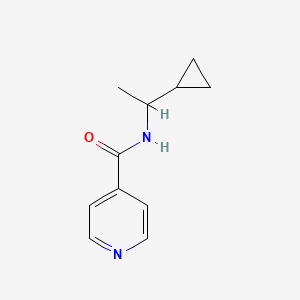
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)


methanone](/img/structure/B7503137.png)
